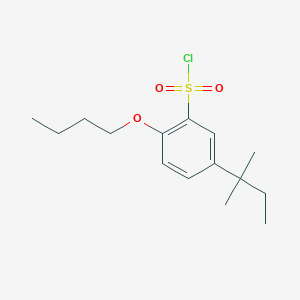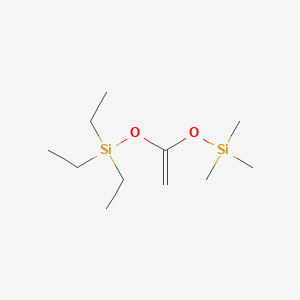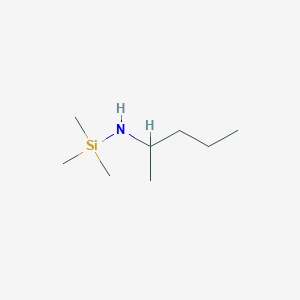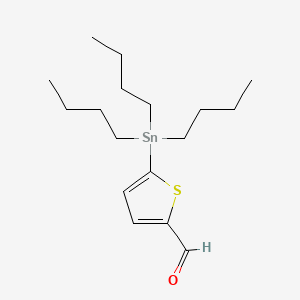
5-(Tributylstannyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tributylstannyl)thiophene-2-carbaldehyde is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)thiophene-2-carbaldehyde typically involves the stannylation of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or THF (tetrahydrofuran) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tributylstannyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can participate in Stille coupling reactions, where it is replaced by other groups, such as aryl or vinyl groups, in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4), toluene or THF as solvents, inert atmosphere (nitrogen or argon).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like ethanol or ether.
Major Products
Stille Coupling: Various substituted thiophene derivatives.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Tributylstannyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of conjugated systems and polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(tributylstannyl)thiophene-2-carbaldehyde is primarily related to its reactivity in organic synthesis. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo various transformations, such as oxidation and reduction, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)thiophene: Similar structure but lacks the aldehyde group, making it less versatile in certain synthetic applications.
2,5-Bis(tributylstannyl)thiophene: Contains two tributylstannyl groups, offering different reactivity and potential for polymerization.
Thiophene-2-carbaldehyde: Lacks the tributylstannyl group, limiting its use in Stille coupling reactions.
Uniqueness
5-(Tributylstannyl)thiophene-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a combination of reactivity that is valuable in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
144968-82-1 |
|---|---|
Molekularformel |
C17H30OSSn |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
5-tributylstannylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3OS.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
HCVVZYQUTLBHDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


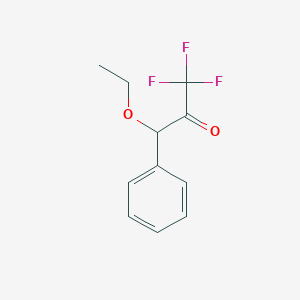
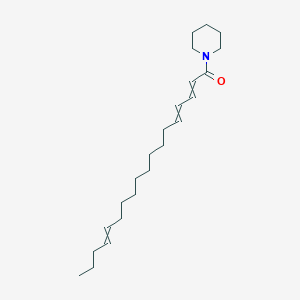
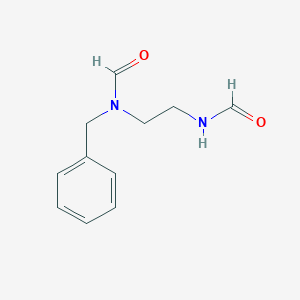
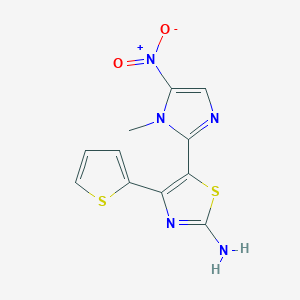
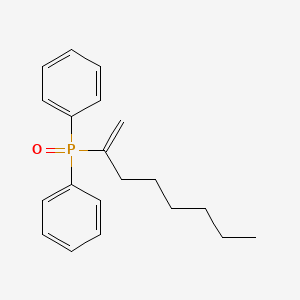
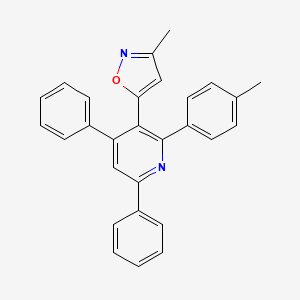

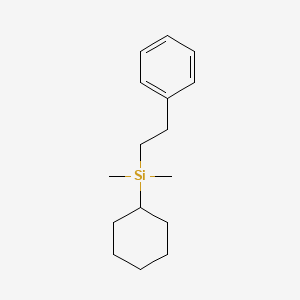
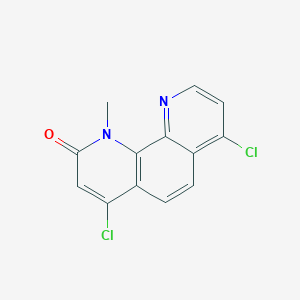
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
